molecular formula C28H27NO5 B3632142 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B3632142
M. Wt: 457.5 g/mol
InChI Key: QZASWZJESPDHNA-UHFFFAOYSA-N
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Description

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a benzo[c]chromenone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzylpiperidine moiety: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.

    Attachment of the oxoethoxy group: The next step involves the reaction of 4-benzylpiperidine with ethyl chloroformate to introduce the oxoethoxy group.

    Coupling with the benzo[c]chromenone core: Finally, the intermediate product is coupled with 8-methoxy-6H-benzo[c]chromen-6-one under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperidine moiety, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the benzo[c]chromenone core may interact with cellular enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

When compared to other similar compounds, 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one stands out due to its unique combination of structural features and biological activities. Similar compounds include:

    4-benzylpiperidine derivatives: These compounds share the benzylpiperidine moiety but differ in their additional functional groups and overall structure.

    Benzo[c]chromenone derivatives: These compounds have the benzo[c]chromenone core but may lack the benzylpiperidine moiety or have different substituents.

Properties

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-8-methoxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-32-21-7-9-23-24-10-8-22(17-26(24)34-28(31)25(23)16-21)33-18-27(30)29-13-11-20(12-14-29)15-19-5-3-2-4-6-19/h2-10,16-17,20H,11-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZASWZJESPDHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)N4CCC(CC4)CC5=CC=CC=C5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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